N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
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Description
N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C16H23N3O3S and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has identified that derivatives of pyrimidinone and oxazinone fused with thiophene rings, starting from citrazinic acid, exhibit significant antimicrobial activities. These compounds, through a series of chemical reactions, lead to the creation of various derivatives that have shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Radiopharmaceutical Imaging
The development of selective radioligands for imaging purposes, such as [18F]PBR111, highlights the application of pyrimidineacetamides in positron emission tomography (PET). These compounds are synthesized to improve the imaging of the translocator protein (18 kDa), which is crucial for neurological studies and potentially for diagnosing neuroinflammatory conditions (Dollé et al., 2008).
Anticancer Research
Several pyrimidinone derivatives have been explored for their anticancer properties. For example, the synthesis of 5-deaza analogues of aminopterin and folic acid demonstrated significant in vitro and in vivo anticancer activity. These compounds, through a complex synthesis pathway, have shown promise in targeting cancer cells with minimal toxicity (Su et al., 1986).
Dual Inhibitory Effects
Research into dual inhibitors of thymidylate synthase and dihydrofolate reductase has yielded compounds with potent antitumor effects. These include classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which exhibit nanomolar GI50 values against tumor cells in culture, demonstrating their potential as antitumor agents with a broad spectrum of activity (Gangjee et al., 2009).
Structure-Activity Relationship Studies
Investigations into the structural aspects of pyrimidine derivatives have provided insights into their biological activities. For instance, crystal structure analyses have elucidated the molecular configurations that contribute to their activity, offering a basis for designing more effective therapeutic agents (Subasri et al., 2016).
Properties
IUPAC Name |
N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-17(6-2)13(20)10-18-12-7-8-23-14(12)15(21)19(16(18)22)9-11(3)4/h7-8,11H,5-6,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZZOLKLGLOZKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.